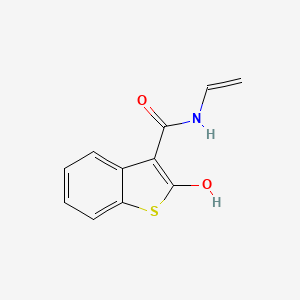
2,6-Dimethylocta-5,7-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-5,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as geraniol and nerol, depending on its stereochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-4-ol can be achieved through several methods. One common method involves the reduction of citral, a naturally occurring compound found in the essential oils of plants like lemongrass. The reduction process typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions .
Another synthetic route involves the isomerization of linalool, another monoterpenoid alcohol. This process can be catalyzed by acids or bases, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through distillation and purification processes. Additionally, chemical synthesis methods, such as the reduction of citral, are scaled up for industrial production to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylocta-5,7-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thioacetic acid, triphenylphosphine.
Major Products
Oxidation: Geranial, neral.
Reduction: 2,6-Dimethyloctanol.
Substitution: Thioacetates.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Dimethylocta-5,7-dien-4-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes. For example, its pheromone activity in insects is mediated through binding to olfactory receptors, triggering behavioral responses .
In medicinal applications, its antimicrobial effects are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2,6-Dimethylocta-5,7-dien-4-ol is similar to other monoterpenoid alcohols such as:
Geraniol: Another isomer with similar chemical properties but different stereochemistry.
Nerol: The cis-isomer of geraniol, also found in essential oils.
Linalool: A related compound with a slightly different structure, commonly used in fragrances and flavors.
The uniqueness of this compound lies in its specific stereochemistry and its distinct applications in various fields, from chemistry to biology and industry .
Propriétés
Numéro CAS |
112369-53-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,6-dimethylocta-5,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3 |
Clé InChI |
URNNEBUYFWSLAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C=C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


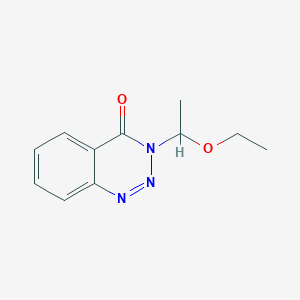
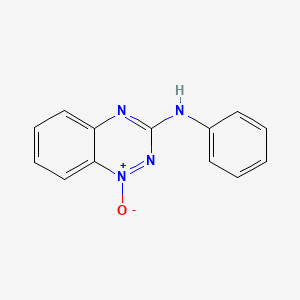
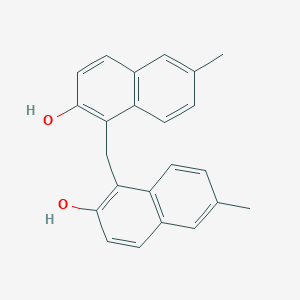
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

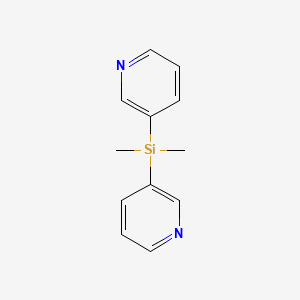
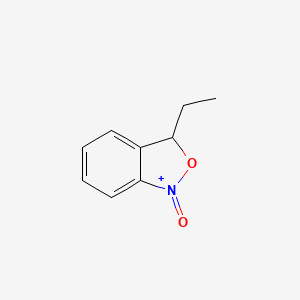
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
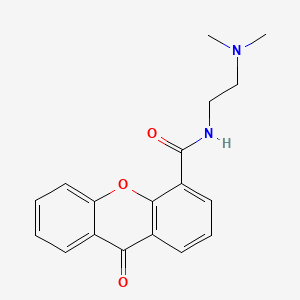
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
